
5-(4-Fluoro-2-methoxy-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Fluoro-2-methoxy-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid, commonly referred to as FMPCA, is an important organic compound used in a variety of scientific research applications. It is a versatile compound that can be synthesized in a variety of ways, and its biochemical and physiological effects have been studied extensively. In
科学的研究の応用
FMPCA has a variety of scientific research applications. It has been used in a variety of biochemical and physiological studies, including studies of enzyme kinetics, protein-protein interactions, and drug metabolism. It has also been used as a tool to study the structure and function of proteins and other macromolecules. FMPCA has also been used in the development of new drugs, as well as in the study of the mechanisms of action of existing drugs.
作用機序
The mechanism of action of FMPCA is not completely understood, but it is believed to involve the inhibition of certain enzyme activities. FMPCA has been shown to inhibit the activity of several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs. FMPCA also binds to certain proteins, including the cytochrome P450 enzymes, and may interfere with their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of FMPCA have been studied extensively. FMPCA has been shown to inhibit the activity of several enzymes, including cytochrome P450 enzymes, and to bind to certain proteins, including the cytochrome P450 enzymes. FMPCA has also been shown to affect the expression of certain genes, and to affect the activity of certain proteins. In addition, FMPCA has been shown to have anti-inflammatory and anti-oxidant effects.
実験室実験の利点と制限
FMPCA has several advantages and limitations for lab experiments. One advantage of FMPCA is that it is relatively easy to synthesize, and it can be synthesized in a variety of ways. In addition, FMPCA is relatively stable, and it has a wide range of applications in biochemical and physiological studies. However, FMPCA has some limitations, such as its relatively low solubility in water and its limited ability to bind to certain proteins.
将来の方向性
The future directions for FMPCA are numerous. One potential future direction is to further explore the biochemical and physiological effects of FMPCA. Another potential future direction is to use FMPCA as a tool to study the structure and function of proteins and other macromolecules. In addition, FMPCA could be used to develop new drugs, or to study the mechanisms of action of existing drugs. Finally, FMPCA could be used to study the effects of environmental pollutants on biochemical and physiological processes.
合成法
FMPCA can be synthesized in a variety of ways. The most common method of synthesis is the nucleophilic substitution reaction of 4-fluoro-2-methoxyphenyl isocyanate with 2-methyl-1-methyl-1H-pyrazole-3-carboxylic acid. This reaction can be catalyzed by a variety of bases, such as sodium hydroxide, potassium hydroxide, and calcium hydroxide. Other methods of synthesis include the reaction of 4-fluoro-2-methoxyphenyl isocyanate with 2-methyl-1-methyl-1H-pyrazole-3-carboxylic acid in the presence of a strong base, such as sodium hydride, and the reaction of 4-fluoro-2-methoxy-phenyl isocyanate with 2-methyl-1-methyl-1H-pyrazole-3-carboxylic acid in the presence of a Lewis acid, such as boron trifluoride.
特性
IUPAC Name |
5-(4-fluoro-2-methoxyphenyl)-1-methylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O3/c1-15-10(6-9(14-15)12(16)17)8-4-3-7(13)5-11(8)18-2/h3-6H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTOMZNVRXLAJCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)O)C2=C(C=C(C=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

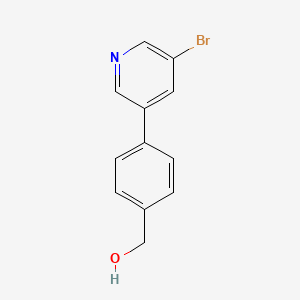

![6-Methoxy-pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester](/img/structure/B6333304.png)

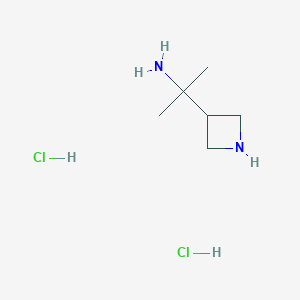

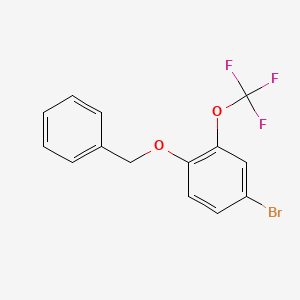
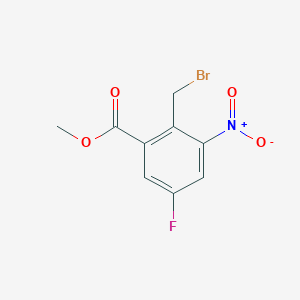

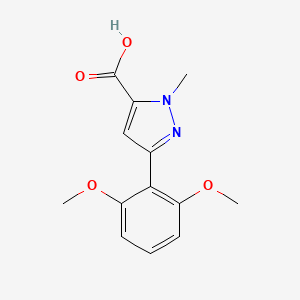


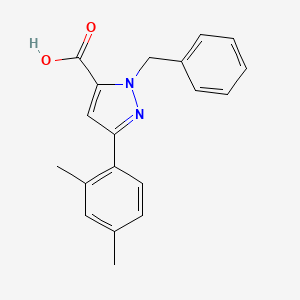
![7-Methoxy-3-(toluene-4-sulfonyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-ol](/img/structure/B6333407.png)